Apixaban - 503612-47-3

Apixaban

Catalog Number: EVT-288281
CAS Number: 503612-47-3
Molecular Formula: C25H25N5O4
Molecular Weight: 459.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Apixaban is a potent, oral, reversible, direct and highly selective inhibitor of activated factor X (FXa), both free and clot-bound. [] It is classified as a direct oral anticoagulant (DOAC). [, , , , , , , ] Apixaban plays a significant role in scientific research, particularly in thrombosis and hemostasis studies, exploring its anticoagulant properties and potential applications. [, , , , , , , , , ]

Future Directions
  • Personalized Medicine: Investigating the influence of genetic polymorphisms on apixaban pharmacokinetics and pharmacodynamics to tailor dosage regimens and minimize adverse events. []
  • New Applications: Exploring the potential of apixaban in treating other thrombotic conditions beyond currently approved indications. []
  • Drug Delivery Systems: Developing novel drug delivery systems for apixaban, such as compounded suspensions for enteral feeding tubes, to improve patient convenience and adherence. []
  • Reversal Strategies: Further research on the optimal strategies for reversing apixaban's anticoagulant effects in emergency situations, including the development of more effective and readily available reversal agents. [, ]
Classification and Source

Apixaban is classified as a direct factor Xa inhibitor, which means it selectively inhibits the activity of factor Xa, a crucial enzyme in the coagulation cascade. The International Nonproprietary Name (INN) for Apixaban is derived from its chemical structure: 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide. The molecular formula is C25H25N5O4C_{25}H_{25}N_{5}O_{4} with a relative molecular mass of 459.50 g/mol . Apixaban is primarily synthesized for pharmaceutical use and is marketed under the brand name Eliquis.

Synthesis Analysis

Another efficient synthesis route begins with inexpensive starting materials such as 4-chloronitrobenzene and piperidine. This eight-step procedure utilizes sodium chlorite for oxidation under mild conditions, allowing for high efficiency without the need for extensive purification processes like column chromatography . The synthesis process emphasizes quality by design principles to ensure consistent product quality while minimizing impurities .

Molecular Structure Analysis

Apixaban's molecular structure features a complex arrangement that includes multiple functional groups contributing to its pharmacological activity. The key components include:

  • A pyrazole ring system that enhances binding affinity to factor Xa.
  • A methoxyphenyl group that aids in solubility and bioavailability.
  • An oxopiperidine moiety that plays a role in the compound's interaction with biological targets.

The absence of chiral centers indicates that Apixaban does not have stereoisomers, simplifying its pharmacokinetic profile . The structural formula can be depicted as follows:

Apixaban C25H25N5O4\text{Apixaban }C_{25}H_{25}N_{5}O_{4}
Chemical Reactions Analysis

The primary chemical reaction involving Apixaban is its interaction with factor Xa. By binding to this enzyme, Apixaban effectively inhibits its activity, thereby preventing the conversion of prothrombin to thrombin—a critical step in the coagulation cascade. This mechanism reduces thrombus formation and promotes anticoagulation.

In addition to its primary reaction with factor Xa, Apixaban undergoes various metabolic transformations in the liver, primarily via cytochrome P450 enzymes. These reactions lead to the formation of metabolites that are excreted from the body .

Mechanism of Action

Apixaban functions as an anticoagulant by selectively inhibiting factor Xa. This inhibition disrupts the coagulation cascade at a pivotal point, preventing thrombin generation and subsequent fibrin clot formation. The mechanism can be summarized as follows:

  1. Binding: Apixaban binds directly to factor Xa.
  2. Inhibition: This binding inhibits both free factor Xa and factor Xa bound in the prothrombinase complex.
  3. Outcome: Reduced thrombin generation leads to decreased fibrin formation and clot development.

This targeted action allows for effective anticoagulation with a lower risk of bleeding compared to traditional anticoagulants like warfarin .

Physical and Chemical Properties Analysis

Apixaban exhibits several notable physical and chemical properties:

These properties are critical for determining dosage forms and ensuring consistent therapeutic effects.

Applications

Apixaban is primarily used in clinical settings for:

  • Venous Thromboembolism Treatment: Effective in treating deep vein thrombosis and pulmonary embolism.
  • Stroke Prevention: Used in patients with non-valvular atrial fibrillation to reduce the risk of stroke.
  • Thromboprophylaxis: Administered post-operatively in patients undergoing knee or hip replacement surgeries to prevent venous thromboembolism.

Its oral bioavailability and predictable pharmacokinetics make it a preferred choice among direct oral anticoagulants .

Synthesis and Structural Optimization of Apixaban

Historical Development of Factor Xa Inhibitors

The pursuit of orally active Factor Xa (FXa) inhibitors emerged as a strategic alternative to thrombin-directed anticoagulants, driven by FXa's pivotal role in the coagulation cascade amplification (one FXa molecule generating ~1,000 thrombin molecules) [1] [7]. Early efforts capitalized on structural similarities between glycoprotein IIb/IIIa inhibitors (RGD sequence) and FXa substrates (EGR sequence), enabling high-throughput screening of existing compound libraries [1]. This led to the identification of isoxazoline derivatives (Ki ≈ 38.5 μM) as initial leads [1]. Structure-based optimization yielded benzamidine-containing compounds (e.g., SF303, Ki = 6.3 nM), which established critical binding interactions:

  • P1 moiety: Amidino group binding Asp189
  • P4 moiety: Biarylsulfonamide stacking in S4 hydrophobic pocket (Tyr99, Phe174, Trp215) [1]

Further refinement replaced the amidine with neutral groups (e.g., chlorothiophene) to improve bioavailability, resulting in clinical candidates like DPC423 (half-life ~30 h) and razaxaban (first small-molecule FXa inhibitor validated in Phase II trials) [1]. Apixaban (BMS-562247-01) evolved from bicyclic tetrahydropyrazolo-pyridinone templates, incorporating a p-methoxyphenyl P1 group and a pendent P4 lactam, achieving exceptional potency (Ki = 0.08 nM) and selectivity (>30,000-fold over other coagulation proteases) [1] [5].

Table 1: Evolution of Key FXa Inhibitors

CompoundStructural FeaturesFXa KiDevelopment Stage
SF303Benzamidine P1, biarylsulfonamide P46.3 nMPreclinical
Razaxaban (DPC906)Chlorobenzothiophene P1, morpholinone P40.1 nMPhase II (2004)
DPC423Isoxazole core, neutral P10.1 nMPhase I
ApixabanPyrazolo-pyridine core, p-methoxyphenyl P1, lactam P40.08 nMApproved (2011)

Synthetic Pathways for Apixaban: Key Intermediate Compounds

The synthesis of apixaban relies on strategically designed intermediates to construct its complex heterocyclic core. A pivotal intermediate is 1-(4-nitrophenyl)piperidin-2-one, synthesized via nucleophilic substitution of 4-chloronitrobenzene with piperidine under CO₂ atmosphere, followed by sodium chlorite-mediated oxidation to form the lactam [2]. Key steps include:

  • Air-jet milling: Reduces particle size of crystalline apixaban to D<9090 < 25 μm, enhancing dissolution for bioavailability [10].
  • Glycol ester intermediates: Ethylene glycol or propylene glycol esters form during amidation side reactions; these impurities are monitored via HPLC and controlled below 0.15% [9].
  • Dry granulation: Preferred for final tablet formulation (2.5–5 mg strength) to ensure dissolution >77% within 30 min (pH 6.8 buffer with 0.05% SDS) [10].

An optimized eight-step route starts from inexpensive 4-chloronitrobenzene and piperidine, featuring:

  • Double oxidation with NaClO₂ under CO₂ to form lactams
  • Slurry purification to avoid chromatography [2]

Table 2: Key Intermediates in Apixaban Synthesis

IntermediateRoleSynthetic Innovation
1-(4-Nitrophenyl)piperidin-2-oneP4 lactam precursorNaOCl oxidation under CO₂ atmosphere [2]
Ethyl 1-(4-methoxyphenyl)-5-oxo-7-(4-(2-oxopiperidin-1-yl)phenyl)-4,7-dihydropyrazolo[3,4-c]pyridine-3-carboxylateCarboxamide precursorAmidation-cyclization cascade [8]
Apixaban glycol estersProcess-related impuritiesControlled via reaction solvent selection [9]

Patent Landscape and Intellectual Property Innovations

The apixaban patent ecosystem covers compound claims, crystalline forms, formulations, and synthetic methods:

  • US 7,396,932: Protects the core compound via claims on the pyrazolo-pyridine scaffold with p-methoxyphenyl (P1) and lactam-substituted phenyl (P4) moieties [3].
  • EP 2,538,925 B1: Focuses on tablet formulations with particle size control (D<9090 < 89 μm) and dissolution profiles, obtained via air-jet milling and dry granulation [10].
  • WO 2014/072884 A1: Describes a novel route using morpholino/pyrrolidino intermediates to bypass hazardous reagents, improving safety [8].

Litigation has centered on formulation patents:

  • In T 2163/22, the EPO revoked EP 3,257,500 due to lack of inventive step; the formulation (mean particle size <89 μm) was deemed obvious over prior art (e.g., WO 2010/147978 A1) combined with common knowledge on bioavailability enhancement [6].
  • US courts upheld patent barriers until 2026–2031, blocking generics despite FDA approval of Mylan/Micro Labs’ version in 2019 [5] [6].

Structure-Activity Relationship (SAR) Studies of Pyrazolo-Pyridine Derivatives

Systematic SAR exploration identified critical binding elements for FXa inhibition:

  • P1 moiety: p-Methoxyphenyl provides optimal π-stacking with Tyr228 and hydrophobic contact with Val213 (IC<5050 = 0.15 μM). Replacement with larger groups (e.g., naphthyl) reduces activity by 10-fold [1] [4].
  • P2 moiety: Carboxamide is essential for H-bonding with Gly219. Methylation decreases potency 5-fold due to steric clash [4].
  • P4 moiety: The lactam binds Tyr99 and Trp215 via edge-to-face interactions. Substituting piperidin-2-one with 1,2,4-triazole (compound 14a) maintains potency (IC<5050 = 0.15 μM) but shortens half-life [4] [7].

Recent derivatives incorporate heterocyclic P2/P4 elements:

  • Oxazolidinone-pyrrole hybrids (e.g., 7b): Exhibit FXa IC<5050 < 0.1 μM by forming H-bonds with Gly219 via oxazolidinone and hydrophobic contacts via pyrrole [7].
  • Tetrahydropyrimidine P4 groups: Enhance solubility while retaining affinity (99% inhibition at 0.1 μM for compound 35b) [4].

Table 3: SAR of Apixaban Analogues

Modification SiteStructural ChangeBiological ImpactKey Insight
P1 (p-methoxyphenyl)Replacement with naphthyl↓ 10-fold FXa affinityMethoxy optimizes hydrophobic filling
P2 (carboxamide)N-methylation↓ 5-fold FXa affinityH-bond donor to Gly219 critical
P4 (lactam)1,2,4-Triazole substitution (14a)IC<5050 = 0.15 μMMaintains S4 pocket occupancy
CoreDihydropyrazole replacementLoss of activityPyrazolo-pyridine geometry essential for rigidity

ConclusionsApixaban's development exemplifies rational structure-based design, transitioning from early benzamidine leads to a metabolically stable, orally bioavailable inhibitor. Ongoing innovations focus on P4 heterocycle diversification and particle engineering to balance potency, pharmacokinetics, and manufacturability. Patent strategies continue to evolve, with formulation and process patents extending commercial exclusivity despite generic challenges.

Properties

CAS Number

503612-47-3

Product Name

Apixaban

IUPAC Name

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide

Molecular Formula

C25H25N5O4

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)

InChI Key

QNZCBYKSOIHPEH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N

Solubility

0.11mg/mL
Aqueous solubility across the physiological pH range is approximately 0.04 mg/L

Synonyms

BMS56224701; BMS 56224701; BMS-56224701; Apixaban, brand name: Eliquis

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.